![molecular formula C15H12O4 B1427475 4-[3-(Carboxymethyl)phenyl]benzoic acid CAS No. 1375068-94-2](/img/structure/B1427475.png)
4-[3-(Carboxymethyl)phenyl]benzoic acid
Overview
Description
4-[3-(Carboxymethyl)phenyl]benzoic acid (4-CMPBA) is an organic compound that has been studied extensively for its various applications in scientific research. It is a carboxymethylated derivative of benzoic acid, and is a white, crystalline solid with a melting point of 174-176°C. 4-CMPBA has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a component of various biochemical and physiological processes, and for laboratory experiments.
Scientific Research Applications
Metal–Organic Frameworks (MOFs)
“4-[3-(Carboxymethyl)phenyl]benzoic acid” has been used as a structure-directing agent to prepare new inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters. These MOFs have potential applications in gas storage, separation, and catalysis due to their porous nature .
Chemical Synthesis
This compound is available for purchase and is likely used in various areas of research including life science, material science, chemical synthesis, and more. It could be a precursor or an intermediate in synthetic organic chemistry .
Antibacterial Research
There is a study on the synthesis and antibacterial activity of compounds related to “4-[3-(Carboxymethyl)phenyl]benzoic acid,” indicating its potential use in developing new antibacterial agents .
Mechanism of Action
Mode of Action
It is known that carboxylic acids can undergo reactions such as acid-catalyzed, nucleophilic acyl substitution . This could potentially explain some of the interactions of 4-[3-(Carboxymethyl)phenyl]benzoic acid with its targets.
Biochemical Pathways
Benzylic compounds are known to undergo reactions at the benzylic position, which could potentially affect various biochemical pathways .
properties
IUPAC Name |
4-[3-(carboxymethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZPKCNDWBSRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742986 | |
Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1375068-94-2 | |
Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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